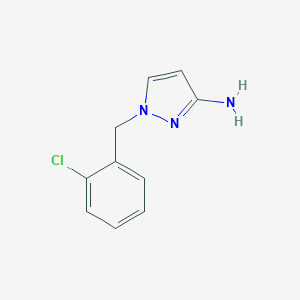

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

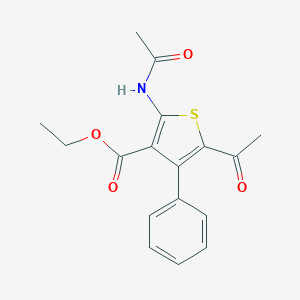

“1-(2-Chlorobenzyl)-1H-pyrazol-3-amine” is likely a compound that contains a pyrazole ring, which is a type of aromatic organic compound. The “2-Chlorobenzyl” indicates a benzyl group with a chlorine atom attached to the second carbon .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy . These techniques can provide information about the compound’s crystal structure, bond lengths, bond angles, and more.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the appearance, odor, melting point, and boiling point can be determined .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine serves as a foundational compound in the synthesis and characterization of various pyrazole derivatives. Studies have shown that reactions of hydroxymethyl pyrazole derivatives yield compounds with significant biological activities, including antitumor, antifungal, and antibacterial properties. These derivatives are characterized using techniques like FT-IR, UV–visible spectroscopy, and single crystal X-ray crystallography, providing insight into their structural and geometric parameters. This has confirmed the origin of biological activity against breast cancer and microbes, establishing a base for further pharmaceutical applications (Titi et al., 2020).

Catalysis and Polymerization

Additionally, pyrazolylamine ligands, related to 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine, have shown utility in catalysis, particularly in the oligomerization and polymerization of ethylene. This demonstrates their potential in creating high molecular weight linear high-density polyethylene, highlighting their role in material science and engineering. The catalysts' effectiveness varies with different co-catalysts and solvents, showing a wide range of applications depending on the reaction conditions (Obuah et al., 2014).

Chemical Synthesis

The compound and its derivatives are crucial in chemical synthesis, offering selective access to various heterocycles, such as pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. These multicomponent domino reactions lead to the formation of novel compounds with potential applications in drug development and materials science, demonstrating the versatility and importance of 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine in synthetic chemistry (Jiang et al., 2014).

Biological Evaluation

Research into novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized from compounds related to 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine, has shown promising results against A549 lung cancer cells. These compounds inhibit cell growth in a dosage- and time-dependent manner, offering a new avenue for cancer treatment research. The presence of certain substituents, such as the 4-chlorophenyl group, significantly enhances their inhibitory effects, highlighting the importance of structural variations in medicinal chemistry (Zhang et al., 2008).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that aromatic compounds can be degraded by bacteria through various metabolic pathways . These pathways involve a series of enzymatic reactions that transform the aromatic compound into simpler molecules that can be utilized by the cell .

Pharmacokinetics

It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

It is known that the action of similar compounds can result in a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Action Environment

The action, efficacy, and stability of 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s reactivity . Additionally, the compound’s stability can be affected by light, heat, and moisture .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCONEINCKQOFEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(m-Tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B510440.png)

![4-(4-Morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B510441.png)

![ethyl 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B510442.png)

![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B510445.png)

![3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B510448.png)

![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B510459.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B510480.png)

![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethanol](/img/structure/B510481.png)

![2-[2-(4-bromophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B510482.png)